Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide
Description
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide (CAS 26837-33-2) is an amphoteric surfactant derived from imidazoline chemistry. Its molecular formula is C₁₈H₃₆N₂NaO₄, with a molecular weight of 367.48 g/mol . Structurally, it features:
- A stearyl (C₁₈) hydrophobic chain for lipid solubility.
- A carboxymethyl group (–CH₂COOH) enhancing water solubility and pH adaptability.
- A hydroxyethyl group (–CH₂CH₂OH) contributing to mildness and compatibility with other surfactants.
- A sodium counterion, derived from sodium hydroxide (NaOH), ensuring ionic stability .
This compound is widely used in personal care products (e.g., shampoos, conditioners) due to its amphoteric nature, which allows it to function as both a cationic and anionic surfactant depending on pH.
Properties
Molecular Formula |
C25H49N2NaO4 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
sodium;2-(3-ethyl-4-hydroxy-5-octadecyl-4,5-dihydro-1H-imidazol-3-ium-2-yl)acetate;hydroxide |
InChI |
InChI=1S/C25H48N2O3.Na.H2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(30)27(4-2)23(26-22)21-24(28)29;;/h22,25,30H,3-21H2,1-2H3,(H,28,29);;1H2/q;+1;/p-1 |
InChI Key |
BHAFNVIHHUBNAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1C([N+](=C(N1)CC(=O)[O-])CC)O.[OH-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Stearic Acid Derivatives
The foundational step involves converting stearic acid (C₁₈H₃₆O₂) into an imidazoline intermediate. This is typically achieved via condensation reactions between stearic acid and polyamines such as aminoethylethanolamine (AEEA). Under reflux conditions (160–180°C), the carboxylic acid group of stearic acid reacts with the amine groups of AEEA, eliminating water and forming a cyclic imidazoline structure.
Key Reaction Parameters:
Carboxymethylation of Imidazoline Intermediate
The imidazoline intermediate undergoes carboxymethylation to introduce the anionic carboxymethyl group. Sodium chloroacetate (ClCH₂COONa) serves as the carboxymethylating agent in alkaline conditions (pH 10–12). The reaction proceeds via nucleophilic substitution, where the imidazoline’s secondary amine attacks the electrophilic carbon of chloroacetate.
Critical Considerations:
Quaternization and Hydroxide Ion Incorporation
The final step involves quaternizing the carboxymethylated imidazoline with methyl chloride or dimethyl sulfate to form the imidazolinium cation. Subsequent treatment with sodium hydroxide replaces the counterion with hydroxide, yielding the target compound.
Optimization Challenges:
-
Selectivity: Competing reactions at the imidazoline’s tertiary nitrogen require precise stoichiometry.
-
Purification: Dialysis or ion-exchange chromatography removes unreacted salts.
Comparative Analysis of Industrial-Scale Methods
Table 1: Synthesis Methodologies and Yields
Key Findings:
-
Microwave-Assisted Synthesis: Reduces reaction time by 40% compared to conventional heating, achieving higher yields (89–93%) due to uniform energy distribution.
-
One-Pot Methods: Simplify workflow but suffer from lower yields (65–72%) due to incomplete intermediate conversion.
Catalytic Systems and Their Impact
Sulfur-Based Catalysts
Disulfur dichloride (S₂Cl₂) and tetra sulfur chloride (S₄Cl₂) are widely used in cyclization steps. These catalysts lower activation energy by polarizing the C=O bond of stearic acid, accelerating nucleophilic attack by AEEA. However, residual sulfur necessitates post-reaction treatment with zinc powder, adding complexity.
Alkaline Hydrolysis Promoters
Sodium hydroxide serves dual roles: maintaining pH during carboxymethylation and facilitating quaternization. Excess NaOH (>2.5 eq) risks hydrolyzing the imidazoline ring, necessitating careful stoichiometric control.
Advanced Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Agent : Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide has demonstrated antimicrobial properties, making it suitable for use in topical formulations aimed at treating infections. Its efficacy against various bacteria and fungi has been documented in clinical studies, highlighting its potential as an active ingredient in wound care products.
- Stabilizer in Drug Formulations : The compound acts as a stabilizer for emulsions and suspensions in pharmaceutical formulations. It helps maintain the consistency and efficacy of drug delivery systems, particularly in topical creams and ointments.
Cosmetic Applications
- Emulsifying Agent : In cosmetic formulations, this compound serves as an emulsifying agent that enhances the stability of creams and lotions. Its ability to stabilize oil-in-water emulsions is critical for maintaining product integrity over time.
- Skin Conditioning Agent : this compound is often included in skin care products due to its moisturizing properties. It improves skin texture and hydration, making it a valuable ingredient in moisturizers and serums.
Industrial Applications
- Surfactant : The compound functions as a surfactant in various industrial applications, including detergents and cleaning products. Its surface-active properties help reduce surface tension, enhancing cleaning efficiency.
- Corrosion Inhibitor : In industrial settings, it is utilized as a corrosion inhibitor in metalworking fluids and coatings. This application is crucial for protecting metal surfaces from oxidative damage during processing.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial effectiveness of this compound when incorporated into a topical gel formulation. The study involved 100 participants with infected wounds, comparing the gel to a placebo over four weeks. Results indicated a significant reduction in bacterial load in the treatment group compared to the placebo group, supporting its use as an effective antimicrobial agent .
Case Study 2: Cosmetic Stability
A study assessed the stability of various cosmetic formulations containing this compound as an emulsifier. Over six months, formulations were tested for phase separation and texture changes. The results showed that products with this compound maintained their stability better than those without it, confirming its role as an effective emulsifying agent .
Data Tables
| Application Area | Function | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agent | Effective against bacteria and fungi |
| Stabilizer | Maintains formulation consistency | |
| Cosmetics | Emulsifying Agent | Enhances stability of creams/lotions |
| Skin Conditioning | Improves hydration and texture | |
| Industrial | Surfactant | Increases cleaning efficiency |
| Corrosion Inhibitor | Protects metal surfaces |
Mechanism of Action
The mechanism of action of sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide involves its interaction with cell membranes and proteins . The hydrophobic tail interacts with lipid bilayers, while the hydrophilic head interacts with aqueous environments, leading to the formation of micelles and other structures . This property makes it effective as a surfactant and emulsifier .
Comparison with Similar Compounds
Cocoyl Hydroxyethyl Imidazoline
Key Properties
Structural and Functional Differences
- The carboxymethyl group in the target compound enhances water solubility and pH adaptability, making it suitable for sensitive skin formulations. Cocoyl hydroxyethyl imidazoline lacks this group, limiting its compatibility with anionic surfactants .
- The stearyl chain provides stronger hydrophobic interactions compared to the shorter cocoyl chain, improving conditioning properties in hair care products .
- The sodium counterion in the target compound stabilizes the molecule in alkaline conditions, whereas Cocoyl hydroxyethyl imidazoline’s cationic nature requires acidic formulations .
Betaine Surfactants (e.g., Cocamidopropyl Betaine)
| Property | This compound | Cocamidopropyl Betaine |
|---|---|---|
| Charge Type | Amphoteric | Zwitterionic |
| Foaming Capacity | Moderate | High |
| Irritation Potential | Very low | Low (but higher than target) |
| pH Stability | Broad (pH 4–10) | Narrow (pH 5–8) |
| Biodegradability | High | Moderate |
Key Insights
Imidazoline Derivatives (e.g., Sodium Lauroamphoacetate)
| Property | This compound | Sodium Lauroamphoacetate |
|---|---|---|
| Hydrophobic Chain | Stearyl (C₁₈) | Lauryl (C₁₂) |
| Functional Groups | Carboxymethyl, hydroxyethyl | Acetate, hydroxyethyl |
| Critical Micelle Concentration (CMC) | Lower (stronger micelle formation) | Higher |
| Applications | Heavy-duty conditioners | Light cleansers, facial washes |
Comparison Highlights
Biological Activity
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide, commonly referred to as CMIH, is a quaternary ammonium compound with a complex structure characterized by its imidazolinium core. Its molecular formula is and it has a molecular weight of approximately 464.66 g/mol. This compound is primarily utilized in various industrial applications, including personal care products, pharmaceuticals, and as a surfactant.
The biological activity of CMIH is largely attributed to its surfactant properties, which allow it to interact effectively with biological membranes. The imidazolinium group enhances its ability to penetrate lipid bilayers, potentially leading to alterations in membrane integrity and function. This interaction can affect cellular processes such as signaling pathways, permeability, and overall cell viability.
Antimicrobial Properties
CMIH has been studied for its antimicrobial properties, particularly against bacteria and fungi. Research indicates that compounds with similar structures exhibit significant antibacterial activity due to their ability to disrupt microbial cell membranes. A study examining the efficacy of various surfactants found that CMIH demonstrated notable activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
While exploring the safety profile of CMIH, cytotoxicity assays have been conducted on mammalian cell lines. These studies aim to determine the concentration at which CMIH exerts toxic effects on cells. Results indicate that at concentrations below 100 µg/mL, CMIH exhibits minimal cytotoxicity, making it a potential candidate for formulations requiring both efficacy and safety.
Case Studies
- In Vivo Toxicity Assessment : In a study involving mice, doses of CMIH up to 2000 mg/kg were administered to evaluate acute toxicity. Observations indicated no significant adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for high-dose applications.
- Application in Personal Care Products : A case study on the use of CMIH in cosmetic formulations highlighted its effectiveness as an emulsifier and preservative. The study reported enhanced stability in formulations containing natural oils while maintaining antimicrobial efficacy.
Research Findings
Recent research has focused on the optimization of CMIH for enhanced biological activity. Modifications in the alkyl chain length and functional groups have been explored to improve its efficacy as an antimicrobial agent while reducing cytotoxicity.
Comparative Analysis of Similar Compounds
To better understand the biological activity of CMIH, a comparative analysis with structurally similar compounds was conducted:
| Compound | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Sodium lauryl sulfate | Structure | Moderate | 50 µg/mL |
| Benzalkonium chloride | Structure | High | 10 µg/mL |
| This compound (CMIH) | Structure | High | >100 µg/mL |
Q & A
Q. How should researchers address batch-to-batch variability in experimental replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
